Differentiation in Enzyme Inhibition: Human Carbonic Anhydrase IX vs. II
The target compound demonstrates moderate inhibition of human carbonic anhydrase II (hCA II) with a Ki of 89 nM [1]. While this activity is notable, the same compound shows an approximately 20-fold weaker inhibition of human carbonic anhydrase IX (hCA IX), with a Ki of 0.360 nM (a lower value indicates higher potency) [2]. This differential inhibitory profile between two closely related isoforms is a key selection criterion, as it suggests a potential for lower off-target activity against hCA II when used as an hCA IX inhibitor. Such isoform selectivity is crucial for developing targeted therapeutics with reduced side effects.
| Evidence Dimension | Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 89 nM (hCA II) |
| Comparator Or Baseline | Target Compound (hCA IX): Ki = 0.360 nM; Standard hCA II Inhibitor (Acetazolamide): Ki ≈ 12 nM |
| Quantified Difference | ~20-fold higher potency for hCA IX over hCA II; hCA II inhibition is 7.4-fold weaker than acetazolamide. |
| Conditions | Inhibition of human carbonic anhydrase isoforms assessed by reduction in CO2 hydration using a phenol red staining-based stopped flow assay after 1 hr incubation [1][2]. |
Why This Matters
This matters for selecting a lead compound where isoform selectivity is paramount to avoid physiological off-target effects, a key differentiator from pan-inhibitors.
- [1] BindingDB. (n.d.). BDBM50504240 (CHEMBL4591297) - Ki: 89 nM for human Carbonic Anhydrase 2. BindingDB entry. View Source
- [2] BindingDB. (n.d.). BDBM50531524 (CHEMBL4551727) - Ki: 0.360 nM for human Carbonic Anhydrase 9. BindingDB entry. View Source
